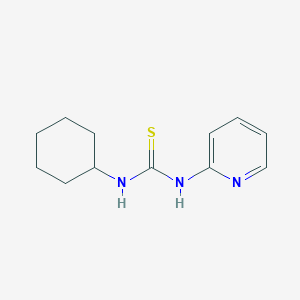
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is a chemical compound with a molecular formula of C13H18N2S. It is a thiosemicarbazide derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
生化和生理效应
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of enzymes involved in the production of inflammatory mediators.
实验室实验的优点和局限性
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, there are also some limitations to its use in lab experiments. It is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the study of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-. One potential direction is the study of its potential as a therapeutic agent for various diseases. It has been shown to have potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood, and further research is needed to elucidate its mode of action. Finally, there is potential for the development of new derivatives of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- with improved properties and effects.
合成方法
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- can be synthesized using various methods. One of the most common methods involves the reaction between cyclohexyl isocyanate and 2-pyridyl thiosemicarbazide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained through filtration and recrystallization.
科学研究应用
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been extensively used in scientific research for its unique properties. It has been studied for its antifungal, antibacterial, and antiviral activities. It has also been used as a chelating agent and a ligand in coordination chemistry. In addition, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
36251-85-1 |
|---|---|
产品名称 |
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- |
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
InChI 键 |
NJYHEQAVKAHKLU-UHFFFAOYSA-N |
手性 SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=N2)S |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
规范 SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
其他 CAS 编号 |
36251-85-1 |
溶解度 |
5.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

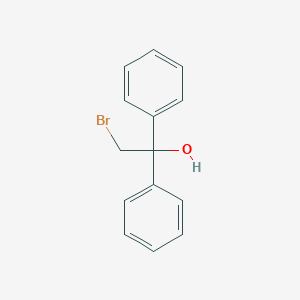
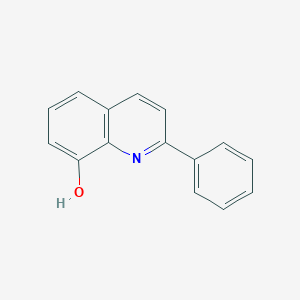
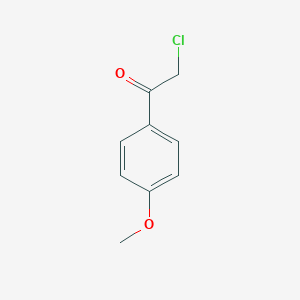
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
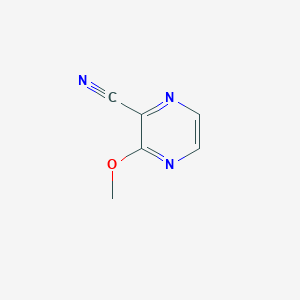
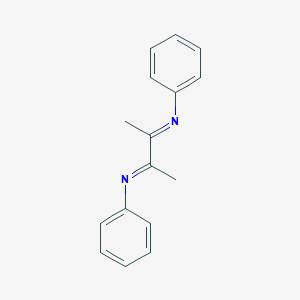
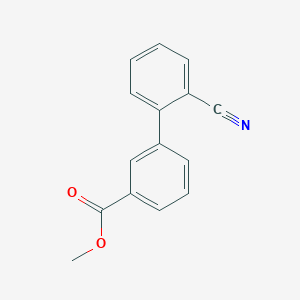
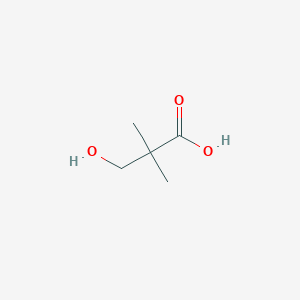
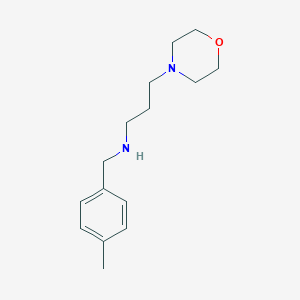
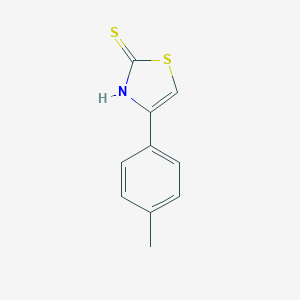
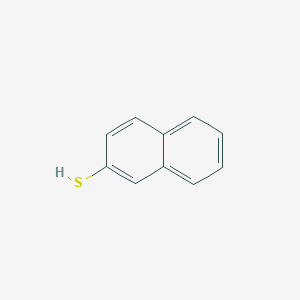
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)